6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile
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Overview
Description
6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, a cyclohexyl group, and a pyrazine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile typically involves multiple steps. One common method starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized by cyclizing catechol with dichloromethane under basic conditions . This intermediate is then reacted with cyclohexylamine and pyrazine-2-carbonitrile under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In cancer research, it has been shown to induce apoptosis and cause cell cycle arrest by interacting with key proteins and pathways involved in cell proliferation and survival . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of the p53 pathway and caspase activation .
Comparison with Similar Compounds
Similar Compounds
3,5-Hexadien-2-one, 6-(1,3-benzodioxol-5-yl): Shares the benzo[d][1,3]dioxole moiety but differs in the rest of the structure.
5-(Benzo[d][1,3]dioxol-5-ylmethyl)imidazole: Contains a similar benzo[d][1,3]dioxole group but with an imidazole ring instead of pyrazine.
Uniqueness
What sets 6-((Benzo[d][1,3]dioxol-5-ylmethyl)(cyclohexyl)amino)pyrazine-2-carbonitrile apart is its combination of the benzo[d][1,3]dioxole moiety with a cyclohexyl group and a pyrazine ring.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
6-[1,3-benzodioxol-5-ylmethyl(cyclohexyl)amino]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C19H20N4O2/c20-9-15-10-21-11-19(22-15)23(16-4-2-1-3-5-16)12-14-6-7-17-18(8-14)25-13-24-17/h6-8,10-11,16H,1-5,12-13H2 |
InChI Key |
CMDCOMQICGLLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC3=C(C=C2)OCO3)C4=NC(=CN=C4)C#N |
Origin of Product |
United States |
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